1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
“1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a carboxylic acid group (-COOH) and a 2,2-difluoroethyl group attached to the pyrazole ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ringScientific Research Applications
Synthesis and Biological Activities
1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxylic acid belongs to the family of pyrazole carboxylic acid derivatives, which are crucial scaffolds in medicinal chemistry due to their diverse biological activities. These compounds serve as building blocks for synthesizing various biologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities. The synthesis of these derivatives and their applications in the field of medicinal chemistry highlight the compound's significance in drug development and therapeutic interventions (Cetin, 2020).
Environmental Persistence and Bioaccumulation Concerns
Research on perfluorinated acids, including perfluorinated carboxylates (PFCAs), has raised concerns regarding their environmental persistence and bioaccumulation potential. Studies reveal that the bioaccumulation of PFCAs is directly related to the length of the compound's fluorinated carbon chain. However, PFCAs with shorter chains (less than seven fluorinated carbons) are not considered bioaccumulative according to regulatory criteria, indicating a lower environmental impact compared to longer-chain PFCAs (Conder et al., 2008).
Degradation and Environmental Fate
The environmental degradation and fate of polyfluoroalkyl chemicals, including PFCAs, have been extensively studied. Microbial degradation plays a significant role in converting these chemicals into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), among others. Understanding the degradation pathways, half-lives, and defluorination potential of these compounds is crucial for assessing their environmental impact and for the development of effective remediation strategies (Liu & Avendaño, 2013).
Transition to Fluorinated Alternatives
The transition to fluorinated alternatives aims to reduce the environmental and health impacts associated with long-chain PFCAs and PFSAs. This review discusses over 20 fluorinated substances used in various industrial applications, highlighting the need for further research to assess their safety and environmental releases. The limited availability of information on these alternatives complicates risk assessment and management, underscoring the importance of generating missing data for meaningful evaluations (Wang et al., 2013).
properties
IUPAC Name |
2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c7-5(8)3-10-4(6(11)12)1-2-9-10/h1-2,5H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLCELLKUDRQFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1342130-35-1 | |
Record name | 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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